molecular formula C16H9ClFNO4 B1666393 8-Chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylic acid CAS No. 90247-08-8

8-Chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylic acid

Cat. No. B1666393
CAS RN: 90247-08-8
M. Wt: 333.7 g/mol
InChI Key: CGWOIHAQZNLJFD-UHFFFAOYSA-N
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Description

A 53385 is a biochemical.

Scientific Research Applications

Pharmacological Properties

A study conducted by Plattner et al. (1984) explored the pharmacological properties of a series of substituted 5,6-dihydrofuro[3,2-f]-1,2-benzisoxazoles, including the specific compound of interest. They evaluated these compounds for their saluretic and uricosuric properties across different animal species. Interestingly, they found that the enantiomers of this compound exhibited distinct activities, with one enantiomer showing diuretic and saluretic activity, and both enantiomers displaying uricosuric activity. These findings highlight the compound's potential applications in diuretic and uricosuric therapies Plattner et al., 1984.

Anticonvulsant Activity

Narayana et al. (2006) synthesized novel derivatives of the compound , demonstrating significant anticonvulsant activity. This study indicates the potential of this compound as a base for developing anticonvulsant drugs Narayana et al., 2006.

Synthesis and Biological Evaluation

Thakral et al. (2022) synthesized derivatives of halogenatedphenyl benzoxazole carboxylic acids, including compounds structurally related to the compound of interest, for evaluation as anti-inflammatory and cytotoxic agents. This research underscores the importance of structural modifications in benzoxazole derivatives for enhancing biological activities Thakral et al., 2022.

Potential in Antibacterial Applications

Research by Matsumoto et al. (1984) on pyridonecarboxylic acids, which are structurally related to the compound , revealed significant antibacterial properties. These findings suggest that structural analogs of the compound may have potential applications in antibacterial therapies Matsumoto et al., 1984.

Synthesis Methods

Several studies have focused on synthesizing and modifying compounds similar to 8-Chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylic acid. For instance, Kumar et al. (2005) developed a microwave-assisted method for synthesizing 2-substituted benzoxazoles from carboxylic acids, which could potentially be applied to the synthesis of our compound of interest Kumar et al., 2005.

properties

CAS RN

90247-08-8

Product Name

8-Chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylic acid

Molecular Formula

C16H9ClFNO4

Molecular Weight

333.7 g/mol

IUPAC Name

8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylic acid

InChI

InChI=1S/C16H9ClFNO4/c17-12-14-7(6-11(22-14)16(20)21)5-9-13(19-23-15(9)12)8-3-1-2-4-10(8)18/h1-5,11H,6H2,(H,20,21)

InChI Key

CGWOIHAQZNLJFD-UHFFFAOYSA-N

SMILES

C1C(OC2=C(C3=C(C=C21)C(=NO3)C4=CC=CC=C4F)Cl)C(=O)O

Canonical SMILES

C1C(OC2=C(C3=C(C=C21)C(=NO3)C4=CC=CC=C4F)Cl)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

90247-09-9 (potassium salt)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro(3,2-f)-1,2-benzisoxazole-6-carboxylate
A 56234
A 56234, potassium salt
A-56234

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylic acid
Reactant of Route 2
8-Chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylic acid
Reactant of Route 3
8-Chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylic acid
Reactant of Route 4
8-Chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylic acid
Reactant of Route 5
8-Chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylic acid
Reactant of Route 6
8-Chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylic acid

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